2-(1H-indol-1-yl)-N-phenylacetamide
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Overview
Description
2-(1H-indol-1-yl)-N-phenylacetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This compound features an indole ring system attached to a phenylacetamide moiety, making it a significant molecule in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indol-1-yl)-N-phenylacetamide typically involves the reaction of indole with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-indol-1-yl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination at the C-3 position.
Major Products Formed:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of 2-(1H-indol-1-yl)-N-phenylethylamine.
Substitution: Formation of 3-bromo-2-(1H-indol-1-yl)-N-phenylacetamide.
Scientific Research Applications
2-(1H-indol-1-yl)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammation and pain pathways.
Pathways Involved: It may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins.
Comparison with Similar Compounds
- 2-(1H-indol-3-yl)-N-phenylacetamide
- 2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide
- 2-(1H-indol-1-yl)-N-(4-chlorophenyl)acetamide
Comparison:
- 2-(1H-indol-1-yl)-N-phenylacetamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to its analogs.
- 2-(1H-indol-3-yl)-N-phenylacetamide has the indole ring substituted at the C-3 position, which may alter its reactivity and biological properties.
- 2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide and 2-(1H-indol-1-yl)-N-(4-chlorophenyl)acetamide have different substituents on the phenyl ring, affecting their electronic properties and interactions with biological targets .
Properties
Molecular Formula |
C16H14N2O |
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Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-indol-1-yl-N-phenylacetamide |
InChI |
InChI=1S/C16H14N2O/c19-16(17-14-7-2-1-3-8-14)12-18-11-10-13-6-4-5-9-15(13)18/h1-11H,12H2,(H,17,19) |
InChI Key |
PJVFEEXTPVELBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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